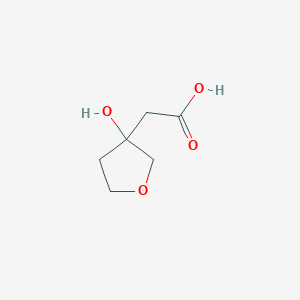

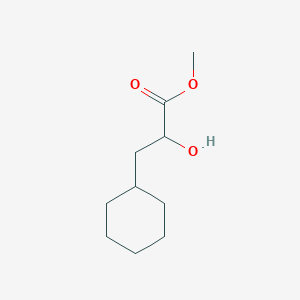

![molecular formula C13H19BrN2O B2376410 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-08-7](/img/structure/B2376410.png)

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperazine (1-BEMP) is a chemical compound with a wide range of applications in scientific research. It is a derivative of piperazine, a heterocyclic aromatic compound with a nitrogen atom in its ring structure. 1-BEMP is used for a variety of purposes in laboratory experiments, and is known for its stability and low toxicity.

Aplicaciones Científicas De Investigación

Catechol Oxidase Models

Research has been conducted on dicopper(II) complexes of ligands including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol (HL1), to model the active site of type 3 copper proteins. These complexes, featuring a bromophenol-based ligand, demonstrate the influence of a thioether group close to the metal site on catecholase activity and speciation in solution, as studied through UV/Vis spectroscopy, ESI-MS experiments, and DFT calculations (Merkel et al., 2005).

Spectral, Electrochemical, and Magnetic Properties

Phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands like 4-bromo-2-[(4-methylpiperazin-1-yl)methyl]-6-[N-(3,5-dimethyl-2-hydroxy-benzyl)-N-methylaminomethyl]phenol have been synthesized. These complexes' spectral, electrochemical, and magnetic behaviors offer insights into the influence of substituents on their properties, aiding in understanding the effects of steric and electronic factors (Amudha et al., 1999).

Antimicrobial and Antifungal Activities

Certain unsymmetrical end-off, aminomethylated N-methylpiperazine, and aminomethylated diethanolamine binucleating ligands (e.g., 2-[bis(2-hydroxyethyl)aminomethyl]-6-[(4-methylpiperazin-1-yl)methyl]-4-methylphenol) and their metal complexes have shown significant growth inhibitory activity against pathogenic bacteria and fungi. These studies are crucial in exploring potential antimicrobial and antifungal agents (Shanmuga Bharathi et al., 2009).

Phosphodiesterase Activity

An asymmetric phenol-based dinucleating ligand, 2-{[(2-piperidylmethyl)amino]methyl}-4-bromo-6-[(1-methylhomopiperazine-4-yl)methyl]phenol, and its dinuclear nickel(II) complexes have been synthesized. These complexes exhibit phosphodiesterase activity, which is significant for understanding the catalytic mechanisms of metallohydrolases and for designing enzyme mimetics (Ren et al., 2011).

Cancer Research

The compound 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has been studied for its anticancer activity. Its major metabolites in rat bile were analyzed using high-performance liquid chromatography/tandem mass spectrometry, contributing to the understanding of its metabolic pathways and potential efficacy in cancer treatment (Jiang et al., 2007).

Propiedades

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXUBFSHPMDJRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

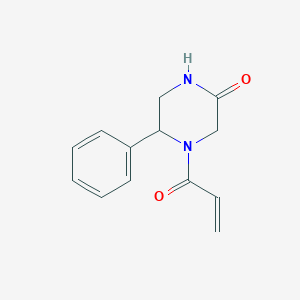

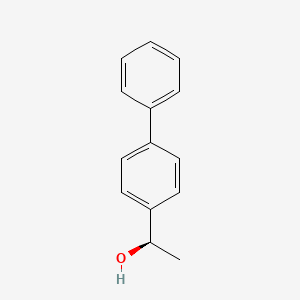

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)

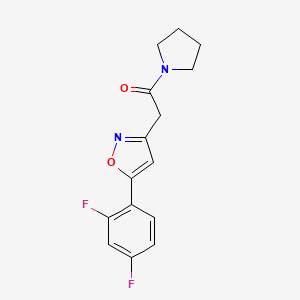

![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)

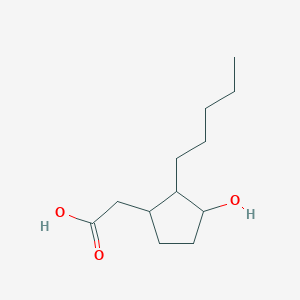

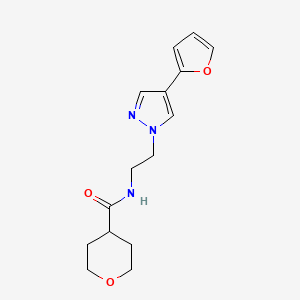

![3-[2-[3-[6-(Dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2376330.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)

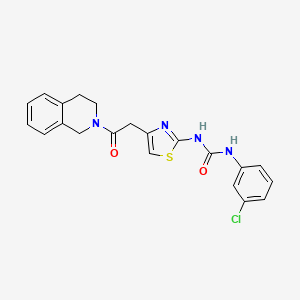

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)

![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)